4-Diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate, commonly referred to as 4-CDP-2-C-methyl-D-erythritol 2-phosphate, is a crucial intermediate in the non-mevalonate pathway (MEP pathway) of isoprenoid biosynthesis. This pathway is significant for many pathogenic microbes, making this compound a potential target for novel antimicrobial agents. The MEP pathway is absent in humans, allowing for selective targeting of bacterial pathogens without affecting human cells .
4-CDP-2-C-methyl-D-erythritol 2-phosphate is primarily derived from 2-C-methyl-D-erythritol 4-phosphate through enzymatic reactions involving cytidine triphosphate. It is synthesized via the enzyme 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase, which catalyzes the reaction between 2-C-methyl-D-erythritol 4-phosphate and cytidine triphosphate .
The synthesis of 4-CDP-2-C-methyl-D-erythritol 2-phosphate involves several enzymatic steps within the MEP pathway. The key steps include:
The industrial synthesis may utilize genetically modified microorganisms that express necessary enzymes for optimized production under controlled fermentation conditions. This biotechnological approach enhances yield and efficiency compared to traditional chemical synthesis methods.
The molecular structure of 4-CDP-2-C-methyl-D-erythritol 2-phosphate includes a diphosphate group, a cytidine moiety, and a methylated erythritol backbone. Its chemical formula is C₁₂H₁₅N₃O₁₄P₂, indicating the presence of multiple functional groups essential for its biological activity.
The compound has specific stereochemistry that is crucial for its interaction with enzymes in the MEP pathway. Its structural characteristics allow it to serve as an effective substrate for subsequent enzymatic reactions leading to isoprenoid biosynthesis .
4-CDP-2-C-methyl-D-erythritol 2-phosphate participates in several key reactions:
These reactions are critical for advancing through the MEP pathway, contributing to the synthesis of essential isoprenoid precursors like isopentenyl diphosphate and dimethylallyl diphosphate, which are building blocks for various biomolecules .
The mechanism of action of 4-CDP-2-C-methyl-D-erythritol 2-phosphate involves its conversion into other intermediates through specific enzymatic pathways. It acts as a substrate for enzymes that facilitate the transformation into cyclic diphosphates, which are crucial for further biosynthetic processes.
The primary molecular target for this compound is the enzyme responsible for its cyclization (IspF), which plays a vital role in the non-mevalonate pathway of isoprenoid biosynthesis. This pathway's specificity makes it an attractive target for drug development aimed at bacterial infections .
4-CDP-2-C-methyl-D-erythritol 2-phosphate typically exists as a white to off-white powder or crystalline solid. It is soluble in water due to its phosphate groups.
This compound exhibits stability under physiological conditions but may undergo hydrolysis or other reactions when exposed to extreme pH or temperature conditions. Its reactivity primarily involves interactions with enzymes specific to nucleotide sugars and phosphates .
4-CDP-2-C-methyl-D-erythritol 2-phosphate has several significant applications:
The methylerythritol phosphate (MEP) pathway serves as an essential metabolic route for isoprenoid precursor biosynthesis in numerous pathogenic bacteria, including Mycobacterium tuberculosis, Escherichia coli, Salmonella enterica, and Pseudomonas aeruginosa. This pathway operates independently from the mevalonate pathway found in humans and other mammals, making it a critical survival mechanism for these pathogens [2] [7] [9]. The MEP pathway converts pyruvate and glyceraldehyde 3-phosphate into the universal isoprenoid precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) through seven enzymatic steps [1] [9]. Unlike human cells, which utilize the mevalonate pathway for isoprenoid production, these bacterial pathogens rely exclusively on the MEP pathway for synthesizing essential isoprenoid compounds, including quinones for electron transport, carotenoid pigments, and polyprenyl side chains of lipid carriers [4] [7].
The oxygen sensitivity of the pathway, particularly at its terminal steps involving iron-sulfur cluster enzymes (IspG and IspH), positions it as a nexus for oxidative stress response in bacterial pathogens. Recent evidence suggests that under oxidative stress conditions, the MEP pathway intermediates accumulate and function as signaling molecules and potential antioxidants [9]. This biochemical vulnerability, combined with the pathway's absence in humans, establishes it as a promising target for antimicrobial drug development. The MEP pathway's distribution across gram-negative and some gram-positive pathogens further underscores its broad relevance to infectious disease treatment [2] [7].
Table 1: Key Enzymes in the MEP Pathway of Pathogenic Bacteria
Enzyme | Gene | Reaction Catalyzed | Product |
---|---|---|---|
IspD | ispD | Cytidylyltransferase | 4-Diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) |
IspE | ispE | Kinase | 4-Diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-ME2P) |
IspF | ispF | Cyclodiphosphate Synthase | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP) |
IspG | ispG | [Fe-S] Synthase | 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate |
IspH | ispH | [Fe-S] Reductase | Isopentenyl diphosphate/Dimethylallyl diphosphate |
4-CDP-2-C-methyl-D-erythritol(2-), systematically named 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-ME2P), represents the fifth intermediate in the MEP pathway. This compound (molecular formula C₁₄H₂₆N₃O₁₇P₃; molecular weight 601.29 g/mol) is formed through the ATP-dependent phosphorylation of 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) catalyzed by the kinase IspE [1] [5] [8]. Structurally, CDP-ME2P features a cytidine diphosphate moiety linked to a phosphorylated 2-C-methyl-D-erythritol chain, creating a molecule with multiple functional groups that enable specific enzyme recognition and catalytic transformations [1] [6].
CDP-ME2P serves as the exclusive substrate for IspF (2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase), which catalyzes its conversion to 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP) with the concomitant release of cytidine monophosphate (CMP) [3] [4] [7]. This cyclization reaction represents a unique biochemical transformation in isoprenoid biosynthesis, forming a distinctive cyclodiphosphate structure not found in other metabolic pathways. Kinetic studies have demonstrated that IspF enzymes from pathogenic bacteria such as M. tuberculosis exhibit high specificity for CDP-ME2P, with minimal activity against structural analogs [4] [7].
The position of CDP-ME2P immediately upstream of the oxygen-sensitive iron-sulfur cluster enzymes (IspG and IspH) places it at a critical regulatory node in the MEP pathway. Flux through this metabolic step influences the accumulation of MEcDP, which has been implicated as a stress signaling molecule that coordinates nuclear gene expression in response to oxidative stress in bacterial systems [9]. Essentiality studies in Mycobacterium smegmatis have confirmed that genetic disruption of enzymes producing CDP-ME2P (IspE) or consuming it (IspF) is lethal, directly demonstrating the indispensability of this intermediate for bacterial survival [8].
Table 2: Key Intermediates in the MEP Pathway Leading to CDP-ME2P
Intermediate | Abbreviation | Molecular Formula | Enzyme Involved | Role |
---|---|---|---|---|
2-C-methyl-D-erythritol 4-phosphate | MEP | C₅H₁₁O₇P | IspD | Precursor to cytidylation |
4-diphosphocytidyl-2-C-methyl-D-erythritol | CDP-ME | C₁₄H₂₅N₃O₁₄P₂ | IspD | Substrate for IspE |
4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate | CDP-ME2P | C₁₄H₂₆N₃O₁₇P₃ | IspE | Substrate for IspF cyclization |
2-C-methyl-D-erythritol 2,4-cyclodiphosphate | MEcDP | C₅H₉O₇P₂ | IspF | Cyclic intermediate for Fe-S enzymes |
The absence of the MEP pathway in humans, coupled with its essentiality in numerous bacterial pathogens, positions CDP-ME2P biosynthesis and utilization as a promising frontier for novel antimicrobial development [4] [7]. Enzymes involved in CDP-ME2P metabolism—particularly IspE (which produces CDP-ME2P) and IspF (which consumes it)—represent validated targets for drug discovery against multi-drug resistant tuberculosis, malaria (targeting the Plasmodium MEP pathway), and other challenging infections [3] [4] [7]. Structural studies of IspF have revealed a homotrimeric quaternary organization with active sites situated between adjacent monomers, featuring a tetrahedrally arranged transition metal binding site (typically Mn²⁺) at the base of the active cleft [3] [10]. This well-defined catalytic architecture provides opportunities for rational inhibitor design targeting CDP-ME2P binding and conversion.
The development of IspF inhibitors has historically been hampered by limited access to enantiomerically pure CDP-ME2P, necessitating complex chemical synthesis from D-arabinose precursors [4] [7]. Recent synthetic advances have enabled the production of milligram quantities of CDP-ME2P with >95% purity, facilitating biochemical characterization and high-throughput screening [7]. A particularly innovative assay approach couples IspF activity to the detection of released CMP through a mononucleotide kinase system, enabling sensitive screening for inhibitors that disrupt CDP-ME2P conversion [4] [7].
Beyond direct enzyme inhibition, the oxygen sensitivity of downstream Fe-S cluster enzymes creates secondary vulnerability when CDP-ME2P metabolism is disrupted. Accumulation of CDP-ME2P or its derivatives under oxidative stress conditions can trigger metabolic imbalances that potentiate antibiotic effects [9]. This dual vulnerability—primary pathway disruption and potentiation of oxidative damage—provides a compelling therapeutic strategy against persistent bacterial infections where conventional antibiotics show limited efficacy. Several research groups are pursuing CDP-ME2P analogs as substrate mimics that can inhibit IspF, while others are developing ATP-competitive inhibitors targeting the ATP-binding pocket of IspE [4] [7] [8]. These approaches represent promising strategies against pathogens like M. tuberculosis, where gene disruption studies have confirmed the essentiality of the MEP pathway enzymes [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7